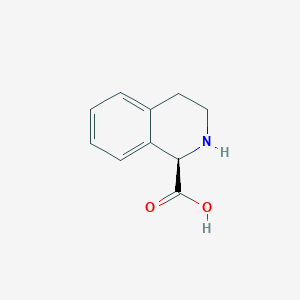

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

Description

BenchChem offers high-quality (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFGRWIKQDSSLY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424903 | |

| Record name | (1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151004-93-2 | |

| Record name | (1R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: A Technical Guide to its Biological Significance and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (R-TIQ-1-CA) belongs to the tetrahydroisoquinoline (THIQ) class of compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous natural products and pharmacologically active molecules. While direct biological data for R-TIQ-1-CA is limited, the broader family of THIQ derivatives has demonstrated a range of biological activities, most notably as modulators of the central nervous system. This technical guide consolidates the available information on the synthesis, potential biological targets, and therapeutic prospects of R-TIQ-1-CA, drawing necessary inferences from closely related analogs. The primary focus lies on its potential interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal function and excitotoxicity, and its inferred neuroprotective properties. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this chiral molecule.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a "privileged scaffold" in drug discovery, forming the backbone of a diverse array of bioactive compounds with applications in neurology, oncology, and infectious diseases.[1][2] The introduction of a carboxylic acid at the 1-position and the specific stereochemistry of the (R)-enantiomer present a unique chemical entity with the potential for distinct pharmacological properties. Derivatives of TIQ are known to exhibit neuroprotective, anti-inflammatory, and anticancer effects.[3][4] This guide focuses on the biological significance of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, extrapolating from data on analogous compounds to highlight its potential as a therapeutic agent.

Synthesis of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid

The enantioselective synthesis of (R)-TIQ-1-CA and its derivatives is crucial for the specific evaluation of its biological activity. Several synthetic strategies have been developed to obtain enantiomerically pure TIQ-1-carboxylic acids.

One prominent method involves a combination of the Petasis reaction and the Pomeranz–Fritsch–Bobbitt cyclization . This approach allows for the diastereoselective synthesis of substituted TIQ-1-carboxylic acids.[2] Another versatile method is the Ugi three-component reaction , which can produce a variety of 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides that can subsequently be hydrolyzed to the desired carboxylic acid.[5]

A general workflow for the synthesis of enantiomerically enriched TIQ-1-carboxylic acids can be conceptualized as follows:

Biological Activity and Potential Targets

While direct experimental data on the biological targets of (R)-TIQ-1-CA is scarce, structure-activity relationship (SAR) studies of related THIQ derivatives provide strong indications of its potential pharmacological profile.

NMDA Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, is a prime potential target for THIQ derivatives. Its overactivation is implicated in excitotoxic neuronal death associated with various neurological disorders.

A study on 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives demonstrated high affinity for the phencyclidine (PCP) binding site within the NMDA receptor ion channel. Notably, this study revealed significant enantioselectivity, with the (S)-enantiomer of an 8-methyl-1-(2-methylphenyl) derivative exhibiting a Ki of 0.0374 µM , being almost 90 times more potent than its corresponding (R)-enantiomer.[6] Another study investigating (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline reported a binding affinity (Kd ) of 45.4 nM for the NMDA receptor ion channel.

These findings suggest that the THIQ scaffold is a potent modulator of the NMDA receptor. Although the specific affinity of (R)-TIQ-1-CA has not been reported, the demonstrated enantioselectivity in related compounds underscores the importance of evaluating each enantiomer independently.

Table 1: Binding Affinities of THIQ Derivatives at the NMDA Receptor

| Compound | Enantiomer | Target Site | Ki / Kd (µM) | Reference |

| 8-methyl-1-(2-methylphenyl)-THIQ | (S) | PCP site | 0.0374 | [6] |

| 8-methyl-1-(2-methylphenyl)-THIQ | (R) | PCP site | ~3.37 | [6] |

| 1-methyl-1-phenyl-THIQ | (+) | Ion Channel | 0.0454 |

Neuroprotective Effects

The potential modulation of the NMDA receptor by THIQ derivatives points towards a neuroprotective role. By antagonizing the NMDA receptor, these compounds could mitigate excitotoxicity. While direct evidence for (R)-TIQ-1-CA is unavailable, studies on related compounds support this hypothesis. For example, some THIQ derivatives have been shown to protect neurons from glutamate-induced toxicity.[7]

Signaling Pathways

Based on the likely interaction with the NMDA receptor, (R)-TIQ-1-CA could modulate downstream signaling pathways involved in calcium homeostasis and cell death.

In this proposed mechanism, (R)-TIQ-1-CA acts as an antagonist at the NMDA receptor, thereby inhibiting glutamate-mediated calcium influx. This reduction in intracellular calcium would, in turn, prevent the activation of downstream effectors that lead to excitotoxic cell death.

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the biological activity of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is adapted from standard procedures for determining the binding affinity of a compound to the NMDA receptor.[8][9][10][11]

Objective: To determine the inhibitory constant (Ki) of (R)-TIQ-1-CA for the PCP binding site of the NMDA receptor.

Materials:

-

Rat cortical synaptosomal membranes

-

[³H]-MK-801 (radioligand)

-

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

-

Unlabeled MK-801 (for non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of (R)-TIQ-1-CA.

-

In a 96-well plate, combine the rat cortical membranes, a fixed concentration of [³H]-MK-801, and varying concentrations of (R)-TIQ-1-CA.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled MK-801.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of (R)-TIQ-1-CA.

-

Determine the IC₅₀ value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay for NMDA Receptor Functional Activity

This protocol outlines a method to assess the functional antagonism of NMDA receptors by (R)-TIQ-1-CA using a fluorescent calcium indicator.[12][13][14][15][16]

Objective: To measure the effect of (R)-TIQ-1-CA on NMDA- and glutamate-induced calcium influx in primary neuronal cultures.

Materials:

-

Primary neuronal cultures (e.g., cortical or hippocampal neurons)

-

Fura-2 AM or Fluo-4 AM (calcium indicator dye)

-

NMDA and glycine (co-agonists)

-

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

-

Fluorescence plate reader or microscope with imaging capabilities

Procedure:

-

Culture primary neurons on coverslips or in a multi-well plate.

-

Load the cells with the calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of (R)-TIQ-1-CA.

-

Stimulate the cells with a solution containing NMDA and glycine.

-

Measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity at the appropriate wavelengths.

-

Analyze the data to determine the dose-dependent inhibition of the calcium response by (R)-TIQ-1-CA and calculate the IC₅₀ value.

Cell Viability Assay for Neuroprotection

This protocol describes a general method to assess the neuroprotective effects of (R)-TIQ-1-CA against excitotoxicity using an MTT assay.

Objective: To determine if (R)-TIQ-1-CA can protect neurons from glutamate-induced cell death.

Materials:

-

Primary neuronal cultures

-

Glutamate

-

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed primary neurons in a 96-well plate.

-

Pre-treat the cells with various concentrations of (R)-TIQ-1-CA for a specified duration (e.g., 1-2 hours).

-

Induce excitotoxicity by adding a high concentration of glutamate to the wells (excluding the control wells).

-

Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Conclusion and Future Directions

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid represents a promising, yet underexplored, molecule with significant potential for the development of novel therapeutics for neurological disorders. Based on the pharmacological profile of structurally related compounds, the NMDA receptor stands out as a primary putative target. The demonstrated enantioselectivity of THIQ derivatives at this receptor highlights the critical need for the specific biological evaluation of the (R)- and (S)-enantiomers of TIQ-1-CA.

Future research should focus on:

-

Quantitative Biological Evaluation: Determining the binding affinities and functional activities of (R)-TIQ-1-CA at the NMDA receptor and other potential targets.

-

In Vivo Efficacy Studies: Assessing the neuroprotective effects of (R)-TIQ-1-CA in animal models of neurodegenerative diseases, such as stroke or Parkinson's disease.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of (R)-TIQ-1-CA to assess its drug-like potential.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms and signaling pathways modulated by (R)-TIQ-1-CA.

The information compiled in this technical guide provides a strong rationale for the continued investigation of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid as a lead compound in the development of next-generation neuroprotective agents.

References

- 1. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. revvity.com [revvity.com]

- 11. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]

- 12. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 16. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of (R)-THIQ-1-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of (R)-THIQ-1-carboxylic Acid

Introduction

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, denoted as (R)-THIQ-1-carboxylic acid, is a chiral heterocyclic compound belonging to the family of tetrahydroisoquinolines (THIQs). The THIQ scaffold is a prevalent structural motif found in numerous natural alkaloids and synthetic compounds with significant biological activity.[1][2] As a constrained cyclic amino acid analog, (R)-THIQ-1-carboxylic acid serves as a valuable building block in medicinal chemistry and drug discovery. Its unique stereochemistry and structural rigidity are leveraged in the synthesis of peptidomimetics and novel therapeutic agents, particularly those targeting neurological disorders.[3][4][5] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis, and its role in drug development workflows.

Physicochemical Data

The fundamental physicochemical properties of (R)-THIQ-1-carboxylic acid are summarized below. These parameters are critical for its application in chemical synthesis, formulation development, and understanding its pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [4][5][6] |

| Molecular Weight | 177.20 g/mol | [4][5][6] |

| CAS Number | 151004-93-2 | [6] |

| Appearance | White to off-white solid/powder | [4][5] |

| Purity | ≥95% | [6] |

| Solubility | Soluble in polar solvents.[3] Solubility in water decreases with increasing hydrocarbon character, but conversion to a salt (e.g., with NaOH or KOH) significantly increases aqueous solubility.[7][8] | |

| XLogP3-AA (Predicted) | ~ -1.3 to -1.4 (Estimated based on related isomers) | [9][10][11] |

| Storage Conditions | 0-8 °C, inert atmosphere, keep in dark place | [4][5][12] |

Experimental Protocols & Synthesis

The synthesis of enantiomerically pure THIQ carboxylic acids is a key challenge addressed by various synthetic strategies. The methodologies employed are crucial for obtaining the desired stereoisomer for biological evaluation.

General Synthesis Strategy: Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization

A robust and diastereoselective method for synthesizing substituted THIQ-1-carboxylic acids involves a combination of the Petasis reaction and a subsequent Pomeranz–Fritsch–Bobbitt cyclization.[13][14]

-

Petasis Reaction (Borono-Mannich Reaction): This step involves a three-component reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. To achieve stereocontrol for the (R)-isomer, a chiral amine component is typically used. This forms a key intermediate amino acid derivative.[14]

-

Pomeranz–Fritsch–Bobbitt Cyclization: The intermediate from the Petasis reaction undergoes acid-catalyzed intramolecular cyclization. This electrophilic aromatic substitution reaction forms the tetrahydroisoquinoline ring system, yielding the final carboxylic acid product.[13][14]

Alternative Synthesis Route

Optically pure (R)- and (S)-tetrahydroisoquinoline-1-carboxylic acids can also be synthesized from N-Boc-protected (R)- and (S)-1-propenyltetrahydroisoquinoline, respectively. This route involves a three-step sequence:[13]

-

Ozonolysis: Cleavage of the propenyl double bond to form an aldehyde.

-

Reduction and Oxidation: The aldehyde is reduced to an alcohol (e.g., with NaBH₄) and subsequently oxidized to the carboxylic acid.

-

Deprotection: Removal of the N-Boc protecting group to yield the final product.

Methodology for Property Determination

-

Melting Point: Determined using a standard melting point apparatus where a small sample is heated at a controlled rate until melting is observed.

-

Solubility: Assessed by adding incremental amounts of the solute to a fixed volume of a given solvent (e.g., water, ethanol) at a constant temperature with agitation, until no more solute dissolves.

-

pKa & logP: These values are often computationally predicted using software based on the compound's structure (e.g., ChemAxon, SciFinder).[15] Experimental determination of pKa can be performed via potentiometric titration, while logP is typically measured using the shake-flask method with n-octanol and water.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and application of (R)-THIQ-1-carboxylic acid derivatives in drug discovery.

Caption: Synthetic and drug development workflow for (R)-THIQ-1-carboxylic acid.

Biological Significance and Applications

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in compounds with a wide array of pharmacological activities.[1][2] Derivatives have been reported to possess antitumor, anti-inflammatory, antibacterial, and antiviral properties.[1][2][16]

(R)-THIQ-1-carboxylic acid and its analogs are primarily utilized as:

-

Peptidomimetics: Their constrained conformation makes them excellent substitutes for natural amino acids in peptide synthesis, helping to improve stability, potency, and receptor selectivity.[3][17]

-

Neurological Drug Candidates: The THIQ structure is a key component in drugs targeting the central nervous system. These compounds are actively researched for their potential in treating neurodegenerative conditions like Parkinson's and Alzheimer's disease.[3][4][5]

-

Anti-inflammatory Agents: Certain THIQ derivatives have been identified as potent antagonists of the LFA-1/ICAM-1 interaction, a critical pathway in immune cell adhesion and inflammation, highlighting their potential for treating autoimmune diseases.[18]

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 103733-65-9: (R)-1,2,3,4-tetrahydroisoquinoline-3-carb… [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid | C10H11NO2 | CID 21888155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 2733226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 67123-97-1|1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

In-Depth Technical Guide: Stereochemistry and Absolute Configuration of (R)-THIQ-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid, hereafter referred to as (R)-THIQ-1-carboxylic acid, is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, conformationally constrained structure serves as a valuable scaffold in the design of various bioactive molecules, including neuroprotective agents and other therapeutics targeting the central nervous system.[1][2] This technical guide provides a comprehensive overview of the stereochemistry, absolute configuration, synthesis, and analytical characterization of (R)-THIQ-1-carboxylic acid, intended to support research and development efforts in this area.

Stereochemistry and Absolute Configuration

The stereochemical integrity of (R)-THIQ-1-carboxylic acid is paramount to its biological activity. The molecule possesses a single stereocenter at the C1 position, giving rise to two enantiomers: (R) and (S). The absolute configuration of these enantiomers dictates their three-dimensional arrangement and, consequently, their interaction with chiral biological targets such as enzymes and receptors.

Determining the absolute configuration of chiral molecules is a critical step in drug development.[4] Besides single-crystal X-ray diffraction, other methods like vibrational circular dichroism (VCD) and nuclear magnetic resonance (NMR) spectroscopy using chiral derivatizing agents can be employed to elucidate the absolute stereochemistry.[5][6]

Physicochemical and Spectroscopic Data

Precise analytical data is crucial for the identification and characterization of (R)-THIQ-1-carboxylic acid. While specific data for the optically pure (R)-enantiomer is scarce in publicly available literature, data for the racemic mixture and related derivatives are presented below for reference.

Table 1: Physicochemical Properties of THIQ-1-carboxylic Acid and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | CAS Number |

| (S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | C₁₀H₁₁NO₂ | 177.2 | White solid | ≥ 98% | 151004-92-1 |

| Racemic 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid | C₁₀H₁₁NO₂ | 177.2 | White to off-white powder | ≥ 99% | 41034-52-0 |

Table 2: Spectroscopic Data for Carboxylic Acids

| Spectroscopy | Characteristic Absorptions/Resonances |

| IR Spectroscopy | O-H stretch: 2500-3300 cm⁻¹ (broad) C=O stretch: 1710-1760 cm⁻¹[1][7] |

| ¹H NMR Spectroscopy | -COOH proton: ~12 δ (singlet)[1][7] |

| ¹³C NMR Spectroscopy | Carboxyl carbon: 165-185 δ[1][7] |

Experimental Protocols

The synthesis and chiral resolution of THIQ-1-carboxylic acid are critical processes for obtaining the enantiomerically pure (R)-isomer. Several synthetic strategies have been reported, offering various levels of efficiency and stereocontrol.

Enantioselective Synthesis

One effective method for obtaining enantiomerically pure THIQ-1-carboxylic acids involves a multi-step sequence starting from N-Boc-protected propenyltetrahydroisoquinoline.[2]

Experimental Workflow for Enantioselective Synthesis

Protocol:

-

Ozonolysis: The starting material, N-Boc-(R)-1-propenyltetrahydroisoquinoline, is subjected to ozonolysis to cleave the double bond.

-

Reduction: The resulting ozonide is then reduced using sodium borohydride (NaBH₄).

-

Oxidation: The subsequent alcohol is oxidized to the corresponding carboxylic acid.

-

Deprotection: Finally, the N-Boc protecting group is removed under acidic conditions to yield the desired (R)-THIQ-1-carboxylic acid.[2]

Chiral Resolution of Racemic THIQ-1-carboxylic Acid

An alternative to enantioselective synthesis is the resolution of a racemic mixture of THIQ-1-carboxylic acid. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Logical Relationship for Chiral Resolution

Protocol:

-

Diastereomer Formation: The racemic THIQ-1-carboxylic acid is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral amine to form diastereomeric salts, or a chiral alcohol to form diastereomeric esters).

-

Separation: The resulting diastereomers, which have different physical properties, are separated by techniques such as fractional crystallization or chromatography.

-

Cleavage: The resolving agent is cleaved from the separated diastereomers to yield the pure (R)- and (S)-enantiomers of THIQ-1-carboxylic acid.

Applications in Drug Development

The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and biologically active compounds.[8] (R)-THIQ-1-carboxylic acid and its derivatives are being investigated for their potential as:

-

Neuroprotective Agents: For the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2]

-

Enzyme Inhibitors: Targeting specific enzymes involved in various disease pathways.

-

CNS-active agents: Modulating neurotransmitter systems.

The rigid framework of the THIQ moiety allows for the precise positioning of functional groups, leading to high-affinity and selective interactions with biological targets.

Conclusion

(R)-THIQ-1-carboxylic acid is a chiral building block with significant potential in the development of novel therapeutics. Understanding its stereochemistry and having access to reliable methods for its enantioselective synthesis or chiral resolution are crucial for advancing research in this area. This guide has summarized the key aspects of its stereochemistry, analytical characterization, and synthesis, providing a valuable resource for scientists and researchers in the field. Further investigation to obtain and publish detailed quantitative data and a definitive X-ray crystal structure for the (R)-enantiomer would be highly beneficial to the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 5. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: A Phenylalanine Analogue for Advanced Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (R-Tic), a conformationally constrained analogue of phenylalanine, has emerged as a valuable molecular scaffold in peptidomimetics and drug discovery. Its rigid structure imparts a specific and predictable conformation to peptide backbones, primarily inducing β-turn formation. This conformational restriction can lead to enhanced binding affinity, receptor selectivity, and metabolic stability compared to peptides containing its natural counterpart, phenylalanine. This technical guide provides a comprehensive overview of R-Tic, including its synthesis, conformational properties, and its application as a phenylalanine analogue in the design of bioactive peptides. We present quantitative data on its impact on receptor binding, detailed experimental protocols for its synthesis and evaluation, and visual representations of its role in modulating signaling pathways.

Introduction

The precise three-dimensional structure of a peptide is intrinsically linked to its biological function. Phenylalanine, an aromatic amino acid, plays a crucial role in the structure and function of many peptides and proteins through its hydrophobic and aromatic interactions. However, the conformational flexibility of the phenylalanine residue can be a limitation in drug design, leading to reduced receptor affinity and susceptibility to enzymatic degradation.

To overcome these challenges, medicinal chemists have turned to conformationally constrained amino acid analogues. (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (R-Tic) is a prime example of such an analogue, where the side chain of phenylalanine is cyclized back onto the amino acid backbone. This bicyclic structure severely restricts the rotational freedom around the N-Cα and Cα-C bonds, thereby locking the peptide backbone into a more defined conformation. This guide will delve into the technical details of R-Tic as a phenylalanine analogue, providing researchers and drug developers with the necessary information to leverage its unique properties in their work.

Synthesis of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid

The enantiomerically pure synthesis of (R)-Tic is crucial for its application in stereospecific molecular recognition. The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines. By utilizing a chiral starting material, such as an enantiomerically pure amino acid, the chirality can be transferred to the final product.

Synthetic Workflow

The synthesis of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid can be achieved via a Pictet-Spengler reaction starting from D-phenylalanine. The general workflow involves the condensation of the amino group with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution on the aromatic ring.

Synthetic workflow for (R)-Tic via the Pictet-Spengler reaction.

Detailed Experimental Protocol: Pictet-Spengler Synthesis of (R)-Tic

This protocol is a representative example based on established Pictet-Spengler reaction principles.

Materials:

-

D-Phenylalanine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-phenylalanine in a mixture of concentrated hydrochloric acid and deionized water.

-

Addition of Formaldehyde: To the stirred solution, add formaldehyde solution dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water to remove any unreacted starting materials and excess acid.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid hydrochloride.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and polarimetry to verify the enantiomeric purity.

Conformational Properties and Structural Comparison

The defining feature of R-Tic is its constrained conformation, which it imparts to peptide structures.

Induction of β-Turns

The rigid bicyclic structure of Tic forces the peptide backbone into a specific turn geometry, most commonly a β-turn. This pre-organization reduces the entropic penalty of binding to a receptor, often leading to higher affinity. The type of β-turn (e.g., type I, II, I', or II') is influenced by the stereochemistry of the Tic residue and the surrounding amino acid sequence.

Structural Comparison with Phenylalanine

| Feature | Phenylalanine | (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid (R-Tic) |

| Structure | Acyclic side chain | Bicyclic, constrained structure |

| Conformational Freedom | High (rotation around χ1 and χ2 dihedral angles) | Highly restricted |

| Backbone Dihedral Angles (φ, ψ) | Wide range of allowed values | Restricted to specific regions, favoring turn conformations |

| Impact on Peptide Structure | Can adopt various secondary structures | Primarily induces β-turns |

Quantitative Data: Impact on Biological Activity

The incorporation of R-Tic into bioactive peptides has been shown to significantly enhance their pharmacological properties.

Enhanced Receptor Binding Affinity

The pre-organized conformation induced by R-Tic can lead to a substantial increase in binding affinity for the target receptor. A notable example is the modification of Endomorphin-2, an endogenous opioid peptide.

| Peptide | Sequence | μ-Opioid Receptor Binding Affinity (Ki, nM) |

| Endomorphin-2 | H-Tyr-Pro-Phe -Phe-NH₂ | 0.69 |

| EM-2 Analogue | H-Tyr-Tic-Phe -Phe-NH₂ | 0.18 |

This data demonstrates a four-fold increase in binding affinity upon replacement of Proline with Tic, which constrains the peptide in a favorable binding conformation.

Altered Receptor Selectivity

The conformational constraint imposed by Tic can also influence the selectivity of a peptide for different receptor subtypes.

| Peptide | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) | Selectivity (μ/δ) |

| H-Tyr-D-Tic-Phe-Phe-NH₂ | 2.6 ± 0.4 | 68.5 ± 5.2 | 0.038 |

| H-Tyr-D-Phe-Phe-Phe-NH₂ | 1.8 ± 0.3 | 21.4 ± 2.1 | 0.084 |

The D-Tic containing peptide exhibits higher selectivity for the μ-opioid receptor compared to the D-Phe analogue.

Enzyme Inhibition

Tetrahydroisoquinoline derivatives have been identified as promising inhibitors of various enzymes. While specific data for (R)-Tic-1-carboxylic acid is limited, derivatives of the related tetrahydroisoquinoline-3-carboxylic acid have shown activity against influenza virus polymerase.

| Compound | Target Enzyme | Inhibitory Activity (EC₅₀, µM) |

| THIQ-3-carboxylic acid derivative | Influenza A (H1N1) PA Endonuclease | 4.50[1] |

Further research is warranted to explore the potential of (R)-Tic-1-carboxylic acid derivatives as specific enzyme inhibitors.

Experimental Protocols for Biological Evaluation

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a Tic-containing peptide for its target receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., μ-opioid receptor)

-

Radiolabeled ligand with known affinity for the receptor (e.g., [³H]DAMGO)

-

Tic-containing peptide (test compound)

-

Unlabeled competing ligand with known affinity (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail and counter

Procedure:

-

Preparation: Prepare serial dilutions of the Tic-containing peptide.

-

Incubation: In a microtiter plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the Tic-containing peptide. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Enzymatic Assay for Influenza PA Endonuclease Inhibition

This protocol can be adapted to evaluate the inhibitory activity of R-Tic derivatives against influenza polymerase.

Materials:

-

Recombinant influenza PA endonuclease

-

Fluorogenic substrate for the endonuclease

-

Assay buffer (e.g., HEPES buffer with MnCl₂)

-

R-Tic derivative (test compound)

-

Positive control inhibitor

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Preparation: Prepare serial dilutions of the R-Tic derivative.

-

Pre-incubation: In a microplate, pre-incubate the PA endonuclease with the R-Tic derivative or control inhibitor for a specified time (e.g., 15 minutes at room temperature).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the R-Tic derivative. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways

The enhanced binding of Tic-containing peptides to their receptors can lead to more potent modulation of downstream signaling pathways.

μ-Opioid Receptor Signaling

Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), by a Tic-containing agonist can initiate a cascade of intracellular events leading to analgesia and other physiological effects.

References

An In-depth Technical Guide on the Mechanism of Action of Tetrahydroisoquinoline Carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydroisoquinoline (THIQ) carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This versatile core structure, a fusion of a benzene ring and a partially saturated pyridine ring bearing a carboxylic acid group, has been extensively explored for its therapeutic potential across a range of diseases. The conformational constraint imposed by the bicyclic system, coupled with the varied substitution patterns achievable at multiple positions, allows for the fine-tuning of pharmacological properties, leading to potent and selective modulators of various biological targets.

This technical guide provides a comprehensive overview of the primary mechanisms of action associated with tetrahydroisoquinoline carboxylic acid derivatives. It delves into their roles as antagonists of excitatory amino acid receptors, inhibitors of anti-apoptotic proteins, and modulators of key enzymatic activities. For each mechanism, this guide will detail the underlying signaling pathways, present quantitative data on the potency of representative compounds, and provide established experimental protocols for their investigation. The information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Antagonism of Excitatory Amino Acid Receptors

A significant area of investigation for tetrahydroisoquinoline carboxylic acid derivatives has been their interaction with ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are crucial for excitatory synaptic transmission and plasticity in the central nervous system, and their dysregulation is implicated in numerous neurological and psychiatric disorders.

NMDA Receptor Antagonism

Certain tetrahydroisoquinoline and decahydroisoquinoline carboxylic acid derivatives have been identified as potent and selective competitive antagonists of the NMDA receptor. These compounds typically mimic the structure of the endogenous co-agonist glycine or the neurotransmitter glutamate, allowing them to bind to the receptor's ligand-binding domain without activating the ion channel. This action blocks the influx of Ca2+, which, in excess, can trigger excitotoxic cell death cascades.

The canonical NMDA receptor signaling pathway is initiated by the binding of glutamate and a co-agonist (glycine or D-serine), leading to the opening of the ion channel and Ca2+ influx. This rise in intracellular Ca2+ activates a multitude of downstream signaling molecules, including calmodulin (CaM), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and protein kinase C (PKC), which in turn modulate synaptic plasticity and gene expression. Competitive antagonists physically occupy the glutamate or glycine binding site, preventing this cascade from occurring.

The following table summarizes the in vitro activity of representative decahydroisoquinoline-3-carboxylic acid derivatives as NMDA receptor antagonists.

| Compound ID | Assay Type | Target | IC50 / Ki | Reference |

| 31a (phosphonate) | [3H]CGS19755 Binding | NMDA Receptor | 55 ± 14 nM (IC50) | [1] |

| 32a (tetrazole) | [3H]CGS19755 Binding | NMDA Receptor | 856 ± 136 nM (IC50) | [1] |

| 31a (phosphonate) | Cortical Wedge (vs. NMDA) | NMDA Receptor | 0.15 ± 0.01 µM (IC50) | [1] |

| 32a (tetrazole) | Cortical Wedge (vs. NMDA) | NMDA Receptor | 1.39 ± 0.29 µM (IC50) | [1] |

| (89) | [3H]CPP Binding | NMDA Receptor | 270 nM (IC50) |

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NMDA receptor.

-

Materials:

-

[3H]CGS 19755 (specific activity ~50-80 Ci/mmol)

-

Rat cortical membranes (prepared from adult rat forebrains)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Test compounds (tetrahydroisoquinoline carboxylic acid derivatives)

-

Unlabeled CGS 19755 (for non-specific binding determination)

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM unlabeled CGS 19755 (for non-specific binding) or test compound dilution.

-

50 µL of [3H]CGS 19755 (final concentration ~2-5 nM).

-

100 µL of rat cortical membrane suspension (final concentration ~100-200 µg protein/well).

-

-

Incubate the plate at room temperature for 30 minutes.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Determine the IC50 value by non-linear regression analysis using a sigmoidal dose-response curve.

-

AMPA Receptor Antagonism

Derivatives of decahydroisoquinoline-3-carboxylic acid have also been developed as potent and selective competitive antagonists of AMPA receptors. By blocking the binding of glutamate to the AMPA receptor, these compounds inhibit fast excitatory neurotransmission. This mechanism is of interest for the treatment of conditions characterized by excessive AMPA receptor activity, such as epilepsy.

AMPA receptor activation by glutamate leads to the influx of Na+ ions, causing depolarization of the postsynaptic membrane. This depolarization is critical for relieving the Mg2+ block of NMDA receptors and for initiating action potentials. AMPA receptor trafficking to and from the synapse is a key mechanism of synaptic plasticity. Competitive antagonists prevent this initial depolarization step.

The following table presents data for a potent and selective AMPA receptor antagonist from the decahydroisoquinoline-3-carboxylic acid series.

| Compound ID | Assay Type | Target | IC50 / Ki | Reference |

| LY293558 | [3H]AMPA Binding | AMPA Receptor | 0.049 µM (IC50) | |

| LY293558 | [3H]CNQX Binding | AMPA Receptor | 0.038 µM (IC50) | |

| LY293558 | Cortical Slice (vs. AMPA) | AMPA Receptor | 0.35 µM (IC50) |

This protocol outlines a method to assess the functional antagonism of AMPA receptors in a brain slice preparation.

-

Materials:

-

Adult rat brain slices (hippocampal or cortical, 300-400 µm thick)

-

Artificial cerebrospinal fluid (aCSF)

-

AMPA, NMDA, Kainate

-

Test compounds

-

Glass microelectrodes for recording

-

Stimulating electrode

-

Perfusion system

-

-

Procedure:

-

Prepare brain slices using a vibratome and maintain them in oxygenated aCSF.

-

Transfer a slice to a recording chamber and perfuse with oxygenated aCSF.

-

Obtain stable baseline recordings of synaptic responses evoked by electrical stimulation.

-

Bath-apply a known concentration of AMPA (e.g., 10 µM) to induce a stable depolarization.

-

Co-apply increasing concentrations of the test compound and measure the inhibition of the AMPA-induced depolarization.

-

Perform similar experiments with NMDA and Kainate to assess selectivity.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the agonist-induced response at each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

A distinct and promising mechanism of action for certain 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives is the inhibition of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as Bcl-2 and Myeloid cell leukemia 1 (Mcl-1).[2] These proteins are overexpressed in many cancers, contributing to tumor cell survival and resistance to chemotherapy. By inhibiting these proteins, the tetrahydroisoquinoline derivatives can restore the natural process of apoptosis in cancer cells.

Signaling Pathway

In healthy cells, anti-apoptotic proteins like Bcl-2 and Mcl-1 sequester pro-apoptotic proteins (e.g., Bax, Bak, and BH3-only proteins like Bim and Puma). Upon receiving an apoptotic stimulus, BH3-only proteins are upregulated and displace Bax and Bak from the anti-apoptotic proteins. Liberated Bax and Bak then oligomerize at the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c. Cytochrome c, in turn, activates a caspase cascade (initiator caspase-9 and executioner caspase-3), culminating in programmed cell death. Tetrahydroisoquinoline-3-carboxylic acid derivatives that inhibit Bcl-2/Mcl-1 act as BH3-mimetics, binding to the BH3-groove of the anti-apoptotic proteins and preventing them from sequestering pro-apoptotic factors, thereby promoting apoptosis.[2]

Quantitative Data

The following table provides the binding affinities of a lead 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative and an optimized compound against Bcl-2 and Mcl-1.

| Compound ID | Target | Ki (µM) | Reference |

| 1 | Bcl-2 | 5.2 | [2] |

| 11t | Bcl-2 | 0.89 | [2] |

| 11t | Mcl-1 | 1.25 | [2] |

Experimental Protocol: Fluorescence Polarization Assay

This protocol describes a competitive fluorescence polarization (FP) assay to measure the binding affinity of inhibitors to Bcl-2 family proteins.

-

Materials:

-

Recombinant human Bcl-2 or Mcl-1 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bim)

-

Assay Buffer: 20 mM phosphate buffer (pH 7.4), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68

-

Test compounds

-

Black, low-volume 384-well plates

-

Plate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add 10 µL of the test compound or vehicle (DMSO) to the wells of the 384-well plate.

-

Add 10 µL of a solution containing the Bcl-2/Mcl-1 protein (final concentration, e.g., 20 nM) and the FITC-Bim peptide (final concentration, e.g., 10 nM) in assay buffer.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader (Excitation: 485 nm, Emission: 535 nm).

-

-

Data Analysis:

-

The data is plotted as mP values versus the logarithm of the inhibitor concentration.

-

The IC50 is determined by fitting the data to a four-parameter logistic equation.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Modulation of Other Biological Targets

Beyond the well-defined roles in glutamate receptor antagonism and apoptosis induction, tetrahydroisoquinoline carboxylic acid derivatives have been shown to interact with a variety of other targets, suggesting a broad therapeutic potential.

Acetylcholinesterase Inhibition

Some C-1 functionalized N-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

| Compound ID | Target | IC50 (µM) | Selectivity Index (BChE/AChE) | Reference |

| 3c | AChE | 1.2 ± 0.1 | 5.3 | |

| 3i | AChE | 1.5 ± 0.1 | >6.7 |

Dopamine Receptor Modulation

The tetrahydroisoquinoline scaffold is structurally related to dopamine, and as such, derivatives have been explored as ligands for dopamine receptors. Certain N-alkylated 1,2,3,4-tetrahydroisoquinoline derivatives have shown high affinity and selectivity for the D3 receptor subtype.

| Compound ID | Target | Ki (nM) | D2/D3 Selectivity | Reference |

| 51 | hD3 | 12 | 123-fold |

Structure-Activity Relationships (SAR)

The pharmacological activity of tetrahydroisoquinoline carboxylic acid derivatives is highly dependent on the substitution pattern around the core scaffold.

-

For NMDA Receptor Antagonism: The presence of an acidic group (phosphonate or tetrazole) at the 6-position of the decahydroisoquinoline ring is crucial for potent activity. The stereochemistry of the chiral centers in the decahydroisoquinoline ring significantly impacts affinity.[1]

-

For AMPA Receptor Antagonism: A two-carbon spacer separating a tetrazole from the decahydroisoquinoline nucleus at the 6-position maximizes antagonist activity.

-

For Bcl-2/Mcl-1 Inhibition: The nature and position of substituents on the phenyl ring at the 1-position and on the nitrogen at the 2-position of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core are critical for binding affinity and selectivity against different Bcl-2 family members.[2]

-

For Acetylcholinesterase Inhibition: The presence of a methoxy group on the N-aryl substituent tends to increase selectivity for AChE over butyrylcholinesterase (BChE). The nature of the functional group at the C-1 position also significantly influences inhibitory potency.

-

For Dopamine D3 Receptor Affinity: The derivatization of the nitrogen atom with a butyl-arylamide chain and specific substitutions on the tetrahydroisoquinoline ring system are key for high affinity and selectivity for the D3 receptor.

Conclusion

Tetrahydroisoquinoline carboxylic acid and its derivatives constitute a remarkably versatile class of compounds with a wide array of well-defined mechanisms of action. Their ability to potently and selectively modulate key biological targets, including excitatory amino acid receptors, anti-apoptotic proteins, and various enzymes, underscores their significant therapeutic potential. The structure-activity relationships elucidated for these different activities provide a rational basis for the design of new and improved drug candidates. The experimental protocols detailed in this guide offer a standardized framework for the continued investigation and characterization of this important class of molecules. As research in this area continues, it is anticipated that tetrahydroisoquinoline carboxylic acid derivatives will play an increasingly important role in the development of novel therapies for a broad spectrum of human diseases.

References

- 1. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of (R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid [(R)-THIC] is a chiral cyclic amino acid analog that serves as a valuable scaffold in medicinal chemistry. Its rigid structure and stereochemical properties make it an attractive building block for the design of novel therapeutic agents, particularly those targeting the central nervous system (CNS). While direct and extensive pharmacological data for (R)-THIC is limited in publicly available literature, the broader class of 1,2,3,4-tetrahydroisoquinoline derivatives has been a subject of significant investigation. These studies reveal a propensity for this structural motif to interact with various CNS receptors, most notably ionotropic glutamate receptors such as the N-methyl-D-aspartate (NMDA) receptor. This technical guide synthesizes the available information on the pharmacological profile of (R)-THIC, drawing insights from studies on its derivatives to provide a comprehensive overview of its potential biological activities, mechanisms of action, and the experimental methodologies used for its characterization.

Introduction

The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic molecules with diverse biological activities.[1] The incorporation of a carboxylic acid at the 1-position introduces a key pharmacophoric element, allowing for interactions with the binding sites of various receptors and enzymes. The stereochemistry at this position is often a critical determinant of biological activity. This guide focuses on the (R)-enantiomer of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, providing a detailed examination of its pharmacological context based on available data for its derivatives.

Receptor Binding Profile of Tetrahydroisoquinoline-1-carboxylic Acid Derivatives

Table 1: NMDA Receptor Binding Affinity of 1-Aryl-1,2,3,4-Tetrahydroisoquinoline Derivatives

| Compound | Enantiomer | Target | Radioligand | Ki (µM) | Reference |

| 1-(2-methylphenyl)-8-methyl-1,2,3,4-tetrahydroisoquinoline | (S) | NMDA Receptor (PCP site) | [³H]MK-801 | 0.0374 | [2] |

| 1-(2-methylphenyl)-8-methyl-1,2,3,4-tetrahydroisoquinoline | (R) | NMDA Receptor (PCP site) | [³H]MK-801 | ~3.37 | [2] |

Note: The Ki for the (R)-enantiomer was calculated based on the reported 90-fold lower potency compared to the (S)-enantiomer.

This significant difference in binding affinity between the (S) and (R) enantiomers of a closely related derivative underscores the importance of stereochemistry in the interaction with the NMDA receptor.[2] While this data pertains to the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor, other derivatives of the tetrahydroisoquinoline-3-carboxylic acid scaffold have been shown to act as competitive antagonists at the glutamate binding site.[2] For example, 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid has an IC50 of 270 nM in a [³H]CPP binding assay, indicating potent interaction with the glutamate binding site of the NMDA receptor.

Potential Signaling Pathways

Based on the interaction of its derivatives with the NMDA receptor, (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid could potentially modulate glutamatergic signaling pathways. Antagonism of the NMDA receptor would lead to a reduction in calcium influx into postsynaptic neurons, a key event in excitatory neurotransmission.

Figure 1. Potential mechanism of action of an (R)-THIC derivative as an NMDA receptor antagonist.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the pharmacological profile of (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is adapted from standard procedures for determining the binding affinity of a test compound to the NMDA receptor.

Figure 2. Workflow for NMDA receptor radioligand binding assay.

Methodology:

-

Membrane Preparation: Rat cortical tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of approximately 1 mg/mL.

-

Assay: In a 96-well plate, the following are added in order:

-

Assay buffer

-

Test compound ((R)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid) at various concentrations.

-

Radioligand (e.g., [³H]MK-801 for the PCP site) at a concentration close to its Kd.

-

Membrane preparation.

-

For non-specific binding, a high concentration of a known NMDA receptor ligand (e.g., unlabeled MK-801) is added.

-

-

Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Functional Assay: Calcium Flux Measurement

This protocol describes a method to assess the functional activity (agonist or antagonist) of (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid at the NMDA receptor.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the appropriate NMDA receptor subunits (e.g., GluN1/GluN2A) are cultured in 96-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

-

Compound Addition: The test compound ((R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid) is added to the wells at various concentrations.

-

Agonist Stimulation: After a short incubation with the test compound, the cells are stimulated with a known NMDA receptor agonist (e.g., glutamate and glycine).

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: The response in the presence of the test compound is compared to the response with the agonist alone. For antagonists, the IC50 value is determined. For agonists, the EC50 value is determined.

Conclusion and Future Directions

While the direct pharmacological profile of (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is not yet well-defined in the public domain, the existing literature on its derivatives strongly suggests that it is a promising scaffold for the development of CNS-active agents, particularly modulators of the NMDA receptor. The pronounced stereoselectivity observed in related compounds highlights the importance of evaluating the individual enantiomers of any new derivative.

Future research should focus on systematically characterizing the binding affinities and functional activities of (R)-THIC at a broad range of CNS receptors and ion channels. In vivo studies will also be crucial to determine its pharmacokinetic properties, brain penetration, and efficacy in relevant animal models of neurological and psychiatric disorders. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.

References

- 1. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Tetrahydroisoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinoline alkaloids (TIQAs) represent a large and structurally diverse family of natural products with a wide array of pharmacological activities.[1] Their core chemical scaffold, the 1,2,3,4-tetrahydroisoquinoline nucleus, is found in numerous compounds isolated from a variety of natural sources, including plants, fungi, and even within mammals.[2][3] This guide provides an in-depth overview of the natural origins of TIQAs, presenting quantitative data on their occurrence, detailed experimental protocols for their isolation and analysis, and a review of their interactions with key signaling pathways.

Natural Occurrence of Tetrahydroisoquinoline Alkaloids

TIQAs are biosynthesized in a wide range of organisms. While they are most famously associated with the plant kingdom, evidence of their production and metabolism has been found in other domains of life.

Plants

Plants are the most prolific source of TIQAs, with thousands of these compounds identified to date.[4] They are particularly abundant in specific plant families known for their rich alkaloid content.

-

Papaveraceae (Poppy Family): This family is arguably the most well-known source of TIQAs, primarily due to the opium poppy, Papaver somniferum. This plant produces a complex mixture of alkaloids, including the TIQAs morphine, codeine, thebaine, papaverine, and noscapine.[5] These compounds are typically found in the latex of the immature seed capsules.[6] Other species within the Papaver genus also produce a variety of TIQAs.[7]

-

Berberidaceae (Barberry Family): The genus Berberis is a significant source of the TIQA berberine. Berberis vulgaris (barberry) is a well-studied example, with berberine being a major alkaloid constituent in its roots, bark, stems, and leaves.[8]

-

Lauraceae (Laurel Family): This family is another rich source of benzylisoquinoline alkaloids.

-

Ranunculaceae (Buttercup Family): Various species within this family have been found to contain TIQAs.[9]

-

Cactaceae (Cactus Family): The peyote cactus, Lophophora williamsii, is renowned for its production of the psychoactive TIQA mescaline.[10] It also contains other TIQAs such as pellotine, anhalonidine, and hordenine.[10] Simple TIQAs are also found in other cacti belonging to the Chenopodiaceae and Fabaceae families.[9][11]

-

Other Plant Sources: TIQAs are also found in various other plant families. For instance, salsolinol is a TIQA found in cocoa (Theobroma cacao).[10]

Fungi

While less common than in plants, some fungi have been shown to produce isoquinoline alkaloids. For example, an endophytic fungus, Aspergillus puniceus, isolated from cigar tobacco has been found to produce several isoquinoline alkaloids with antifungal properties.[12]

Animals and Mammals

Interestingly, TIQAs can also be formed endogenously in mammals, including humans.[13] These are often referred to as "mammalian alkaloids." Their biosynthesis typically involves the condensation of dopamine with aldehydes or pyruvic acid derivatives.[13] For example, salsolinol can be formed from the condensation of dopamine with acetaldehyde, a metabolite of ethanol.[14] The formation and potential roles of these endogenous TIQAs in neurological processes are areas of active research.[13][15]

Quantitative Data on Tetrahydroisoquinoline Alkaloids in Natural Sources

The concentration of TIQAs in natural sources can vary significantly depending on the species, cultivar, geographical location, harvesting time, and the specific part of the organism being analyzed. The following tables summarize some of the reported quantitative data for key TIQAs in their respective natural sources.

| Alkaloid | Plant Source | Plant Part | Concentration | Reference(s) |

| Morphine | Papaver somniferum | Dried Capsules | 152 - 676 mg/100g | [16] |

| Papaver somniferum | Dried Capsules (average) | 362 mg/100g | [1][16] | |

| Papaver somniferum (Turkish lines) | Capsules | 0.110 - 1.140% | [8] | |

| Papaver somniferum (Turkish varieties) | Capsules | 0.46 - 1.84% | [17] | |

| Papaver somniferum (ornamental) | Dried Capsules | 48 - 616 mg/100g | [16] | |

| Papaver somniferum | Poppy Straw | 0.3 - 1.3% | [18] | |

| Papaver setigerum | Opium | 2% | ||

| Codeine | Papaver somniferum | Dried Capsules | 0 - 83 mg/100g | [16] |

| Papaver somniferum | Dried Capsules (average) | 25 mg/100g | [1][16] | |

| Papaver somniferum (Turkish lines) | Capsules | 0.005 - 0.27% | [8] | |

| Papaver somniferum (Turkish varieties) | Capsules | 0.08 - 0.30% | [17] | |

| Papaver somniferum (high codeine variety) | Poppy Straw | 0.8 - 4.2% | [3] | |

| Papaver setigerum | Opium | 3% | ||

| Thebaine | Papaver somniferum (Turkish lines) | Capsules | 0.005 - 0.134% | [8] |

| Papaver somniferum (Turkish varieties) | Capsules | 0.031 - 0.093% | [17] | |

| Papaverine | Papaver somniferum | Dried Capsules | 0 - 138 mg/100g | [16] |

| Papaver somniferum | Dried Capsules (average) | 29 mg/100g | [1][16] | |

| Papaver somniferum (Turkish lines) | Capsules | 0.001 - 0.440% | [8] | |

| Papaver somniferum (Turkish varieties) | Capsules | 0.002 - 0.047% | [17] | |

| Papaver setigerum | Opium | 5% | ||

| Noscapine | Papaver somniferum (Turkish lines) | Capsules | 0.006 - 0.418% | [8] |

| Papaver somniferum (Turkish varieties) | Capsules | 0.017 - 0.094% | [17] | |

| Papaver setigerum | Opium | 10% | ||

| Total Alkaloids | Papaver somniferum | Dry Matter | 683.32 - 25,034.84 µg/g | [12] |

| Papaver somniferum ('Meara' variety) | Capsule Wall | 2.69% d.w. | [4] | |

| Papaver somniferum ('Morgana' variety) | Placenta | 3.72% d.w. | [4] |

| Alkaloid | Plant Source | Plant Part | Concentration | Reference(s) |

| Berberine | Berberis vulgaris | Root | ~5% | [1] |

| Berberis vulgaris | Root Extract | 10.29% w/w (berberine chloride) | [19] | |

| Berberis vulgaris | Tincture | 1.369 mg/ml | [2] | |

| Berberis asiatica | 4.3% | [1] | ||

| Berberis lycium | 4.0% | [1] | ||

| Berberis aristata | 3.8% | [1] |

| Alkaloid | Plant Source | Plant Part | Concentration | Reference(s) |

| Mescaline | Lophophora williamsii | Fresh Cactus | ~0.4% | [10] |

| Lophophora williamsii | Dried Cactus | 3 - 6% | [10] | |

| Lophophora williamsii | Dried Cactus | 6% (30% of total alkaloids) | [20] | |

| Pellotine | Lophophora williamsii | Dried Cactus | 0.74% (17% of total alkaloids) | [20] |

| Anhalonidine | Lophophora williamsii | Dried Cactus | 5% (14% of total alkaloids) | [20] |

| Hordenine | Lophophora williamsii | Dried Cactus | 8% of total alkaloids | [10] |

| Total Alkaloids | Lophophora williamsii | Whole Fresh Plant | 0.47% | [20] |

| Alkaloid | Food Source | Concentration | Reference(s) |

| Salsolinol | Cocoa Powder | up to 25 µg/g | [10][18][21] |

| Dark Chocolate | up to 20 µg/g | [21] | |

| Milk Chocolate | up to 5 µg/g | [21] |

Experimental Protocols

The extraction and isolation of TIQAs from natural sources are critical steps for their characterization and further investigation. The choice of methodology depends on the specific alkaloid, the source material, and the intended scale of purification.

General Workflow for TIQA Extraction and Isolation

The following diagram illustrates a typical workflow for the extraction and isolation of TIQAs from plant material.

Detailed Methodologies

1. Extraction of Opium Alkaloids from Papaver somniferum Capsules

This protocol provides a general outline for the extraction of major alkaloids from dried poppy capsules.

-

Materials:

-

Dried and finely ground Papaver somniferum capsules

-

Methanol or Ethanol

-

Dilute sulfuric acid (e.g., 1%)

-

Ammonium hydroxide or sodium hydroxide solution

-

Chloroform or dichloromethane

-

Rotary evaporator

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

-

Procedure:

-

Maceration: Macerate the powdered poppy capsules in methanol or ethanol at room temperature for 24-48 hours. Alternatively, a Soxhlet extraction can be performed for more exhaustive extraction.

-

Filtration: Filter the mixture to separate the plant debris from the solvent extract.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acidification: Dissolve the crude extract in a dilute acidic solution (e.g., 1% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.

-

Defatting: Extract the acidic solution with a non-polar solvent like hexane or petroleum ether to remove fats and other non-polar impurities. Discard the organic layer.

-

Basification: Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide or sodium hydroxide solution to deprotonate the alkaloids, making them soluble in organic solvents.

-

Liquid-Liquid Extraction: Extract the basic aqueous solution multiple times with chloroform or dichloromethane. The alkaloids will partition into the organic layer.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.

-

2. Isolation of Berberine from Berberis vulgaris Root

This protocol describes a method for the isolation of berberine.

-

Materials:

-

Dried and powdered Berberis vulgaris root

-

Methanol

-

Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH₄OH)

-

Chloroform

-

Silica gel for column chromatography

-

Appropriate solvents for column elution (e.g., chloroform-methanol gradients)

-

-

Procedure:

-

Extraction: Extract the powdered root material with hot methanol.

-

Acidification and Filtration: Concentrate the methanolic extract and then dissolve it in 1% HCl. Filter the solution to remove any insoluble material.

-

Basification and Extraction: Alkalinize the filtered solution to pH 8 with concentrated NH₄OH. Extract the solution with chloroform. The tertiary alkaloids, including berberine, will move into the chloroform layer.[22]

-

Concentration: Evaporate the chloroform to obtain the crude alkaloid fraction.[22]

-

Column Chromatography: Subject the crude fraction to column chromatography on silica gel. Elute with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).[22]

-

Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing berberine.

-

Crystallization: Combine the berberine-rich fractions, evaporate the solvent, and recrystallize from a suitable solvent (e.g., methanol) to obtain pure berberine crystals.

-

3. Extraction of Alkaloids from Cactaceae (e.g., Lophophora williamsii)

This protocol provides a general method for extracting alkaloids, with an emphasis on mescaline, from cactus material.

-

Materials:

-

Dried and pulverized cactus material

-

Methanol

-

Hydrochloric acid (HCl) or Citric Acid

-

Sodium hydroxide (NaOH)

-

Non-polar solvent (e.g., xylene, dichloromethane, or chloroform)

-

Separatory funnel

-

-

Procedure:

-

Acidic Extraction: Macerate the powdered cactus in an acidic aqueous solution (e.g., water with added HCl or citric acid to achieve a pH of around 4). This can be done with heating to improve extraction efficiency.[23]

-

Filtration and Concentration: Filter the mixture to remove the solid plant material. The resulting aqueous solution can be concentrated by boiling.[23]

-

Defatting: Extract the acidic aqueous solution with a non-polar solvent like xylene to remove fats and other non-polar compounds. The alkaloids will remain in the aqueous layer as their salt forms. Discard the organic layer.[23]

-

Basification: Make the aqueous solution strongly basic (pH > 10) by adding a solution of sodium hydroxide. This converts the alkaloid salts into their free base forms.

-

Solvent Extraction: Extract the basic aqueous solution multiple times with a non-polar solvent (e.g., xylene or dichloromethane). The free base alkaloids will now partition into the organic layer.

-

Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous salt (e.g., sodium sulfate), and then evaporate the solvent to obtain the crude alkaloid extract.

-